3-Aminoindol-2-one is a significant compound in organic chemistry, particularly within the realm of medicinal chemistry due to its diverse biological activities. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of the amino group at the 3-position and a carbonyl group at the 2-position enhances its reactivity and potential therapeutic applications.
3-Aminoindol-2-one can be derived from various natural and synthetic sources. Its derivatives are widely studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial effects. The compound's structure allows for modifications that can lead to enhanced biological activity.
Chemically, 3-Aminoindol-2-one belongs to the class of indole derivatives. Indoles are characterized by a fused benzene and pyrrole ring system, making them versatile in chemical transformations. This specific compound is classified as an amino ketone due to its functional groups.
Several methods have been developed for synthesizing 3-Aminoindol-2-one, showcasing its versatility in synthetic organic chemistry.
The molecular structure of 3-Aminoindol-2-one consists of an indole ring with an amino group at the 3-position and a carbonyl group at the 2-position. Its chemical formula is , indicating a molecular weight of approximately 164.16 g/mol.
3-Aminoindol-2-one participates in various chemical reactions due to its functional groups.
The mechanism by which 3-Aminoindol-2-one exerts its biological effects often involves interaction with specific cellular targets.
The applications of 3-Aminoindol-2-one extend across various scientific fields:
The emergence of 3-aminoindol-2-one derivatives as synthetically accessible bioactive scaffolds traces back to foundational indole chemistry developed in the late 19th and early 20th centuries. Emil Fischer's pioneering work on the Fischer indole synthesis (1883) established reliable methods for constructing the indole core, though early routes to specifically 3-amino-substituted variants remained challenging due to the compound's inherent reactivity and sensitivity to oxidation [9]. Initial synthetic approaches relied on multi-step sequences involving nitration or azidation at the indole C3 position followed by reduction—methods hampered by moderate yields and complex purification requirements [10]. A significant breakthrough came with the development of post-functionalization strategies utilizing readily available indole precursors. For instance, reactions between indoles and nitrostyrenes catalyzed by phosphorous acid yielded spirocyclic intermediates that could be efficiently transformed into unprotected 3-aminoindoles using hydrazine hydrate under microwave irradiation, significantly improving accessibility to these sensitive compounds [10]. This methodological evolution—from cumbersome multi-step protections and deprotections to streamlined, one-pot transformations—has accelerated the exploration of 3-aminoindol-2-one derivatives in medicinal chemistry over the past two decades.
Table 1: Key Milestones in 3-Aminoindol-2-one Derivative Synthesis
Time Period | Synthetic Approach | Key Advancement | Reference Influence |
---|---|---|---|
Pre-1970s | Fischer Indole Synthesis | Enabled indole core construction but not specific 3-amino derivatives | [9] |
1970s-1990s | Nitration/Reduction or Azidation Pathways | Provided initial access but with low yields and protection/deprotection challenges | [10] |
Early 2000s | Transition Metal-Catalyzed C–H Amination | Improved regioselectivity; required specialized catalysts | [10] |
2010s-Present | Spirocyclization/Reductive Cleavage | Unprotected 3-aminoindoles via microwave-assisted hydrazine treatment | [10] |
The indole nucleus serves as a privileged structural motif in pharmaceutical design due to its remarkable versatility in mimicking peptide turn structures, participating in cation-π interactions, and forming diverse hydrogen-bonding networks with biological targets. This molecular mimicry is exemplified by endogenous signaling molecules like serotonin (a tryptophan derivative) and melatonin, which share the indole core [7]. Introducing a 3-amino group onto the indol-2-one scaffold markedly enhances its hydrogen-bonding capacity and polar surface area, enabling precise interactions with enzyme active sites involved in disease pathogenesis. Notably, 3-aminoindol-2-one derivatives have demonstrated targeted bioactivity against neurodegenerative disease-related proteins:
Table 2: Bioactive 3-Aminoindol-2-one Derivatives and Their Targets
Compound | Structural Features | Primary Biological Target | Reported Activity | Source |
---|---|---|---|---|
46 | Urea-linked benzothiazole-indole | α-Synuclein fibrils | >95% fibril reduction (ThT assay) | [4] |
48 | Sulfonamide-linked benzothiazole-indole | α-Synuclein inclusions (cellular) | Reduced inclusion formation in M17D cells | [4] |
19 (PDK1i) | 3-Aminoindazole-aminopyrimidine | PDK1 kinase | IC₅₀ = 0.37 μM; LE = 0.45 | [3] |
5h | Bis-(3-indolyl)methane derivative | Topoisomerase I / MDA-MB-231 cells | IC₅₀ = 8.73 μM (cellular); ΔG = -8.95 kcal/mol (docking) | [5] |
N744 | Benzothiazole cyanine dye | Tau fibrils (2N4R isoform) | IC₅₀ = 300 nM; disaggregates preformed filaments | [4] |
Fragment-based drug discovery (FBDD) leverages small, low-molecular-weight compounds (<300 Da) as efficient probes of chemical space, enabling high hit rates against challenging targets like protein-protein interfaces. 3-Aminoindol-2-one derivatives exemplify ideal fragment-like starting points due to their balanced physicochemical properties, high ligand efficiency (LE), and strategic synthetic vectors for elaboration. The "Rule of Three" (Ro3)—molecular weight ≤300, cLogP ≤3, H-bond donors/acceptors ≤3 each—provides a guideline for fragment library design, though optimized 3-aminoindol-2-ones may strategically exceed Ro3 limits to enhance target engagement [6] [8]. Key advantages include:
Table 3: Fragment Optimization Parameters for 3-Aminoindol-2-one Derivatives
Parameter | Ideal Fragment Range | 3-Aminoindol-2-one Advantage | Example (PDK1 Inhibitor) |
---|---|---|---|
Molecular Weight (MW) | ≤ 300 Da | Core scaffold ~160-190 Da allows significant growth headroom | Fragment 8: 159 Da |
cLogP | ≤ 3 | Tunable via N1/C5 substituents; amino group enhances solubility | Fragment 8: cLogP 1.8 |
Heavy Atom Count (HAC) | 10-18 | Indole core = 9 HAC; amino group enables directed growth | Lead 19: 20 HAC |
Ligand Efficiency (LE) | ≥ 0.3 kcal/mol/HA | High LE core (e.g., 8: LE=0.49) preserved during optimization | Lead 19: LE=0.45 |
Synthetic Complexity | Low (few chiral centers) | Amine enables amide/carbamate/sulfonamide formation in 1-2 steps | Spirocyclic intermediates |
The integration of 3-aminoindol-2-one fragments into screening libraries—particularly those biased toward "three-dimensionality" and high sp3 character—addresses historical overreliance on flat aromatic scaffolds. Their demonstrated progression into clinical candidates underscores their strategic value in modern FBDD campaigns against intractable disease targets [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7